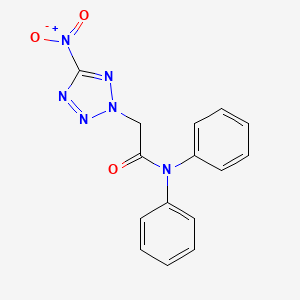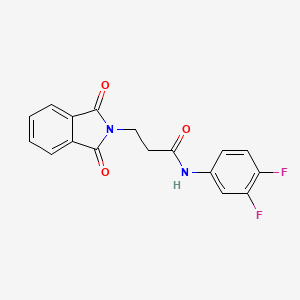![molecular formula C17H19N5O3 B5524479 3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524479.png)
3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals known as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been explored for their various biological activities. The structure incorporates elements such as a triazolyl group and a benzoyl moiety, which are often found in biologically active compounds.
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves the preparation of substituted diazaspirodecanones, which can be achieved through various synthetic routes including Michael addition reactions and cyclization processes (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a spiro framework, which incorporates both a diazacyclic and an oxacyclic ring. This unique structural feature is critical for the compound's biological activity and physicochemical properties.
Chemical Reactions and Properties
Compounds in this class can undergo various chemical reactions, including cycloadditions, which have been utilized to synthesize diverse derivatives. These reactions can significantly alter the compound's chemical properties and biological activity (Chiaroni et al., 2000).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural elucidation of spiro[4.5]decane derivatives, including compounds similar to "3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one," have been a significant area of research. These studies involve complex synthetic routes, including cyclocondensation reactions, to create diverse spirocyclic structures with potential biological activities. For example, the synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors demonstrates the versatility of these compounds in chemical synthesis (Martin‐Lopez & Bermejo, 1998).
Biological Activity
Compounds structurally related to "3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one" have been evaluated for various biological activities. For instance, some derivatives have shown promising antiviral activities, particularly against influenza A/H3N2 virus and human coronavirus 229E, highlighting their potential as antiviral agents (Apaydın et al., 2020). Additionally, the synthesis of new spirothiazolidinone derivatives and their evaluation for antiviral activity further emphasize the potential medicinal applications of these compounds (Apaydın et al., 2019).
Antimicrobial and Fungicidal Properties
Spirocyclic compounds, including those structurally similar to the target molecule, have been explored for their antimicrobial properties. For example, the synthesis and biological activities evaluation of new spiroheterocycles containing 1,2,4-triazole, piperidine, and sulfonamide moieties have demonstrated significant antimicrobial activity against several strains of microbes, indicating the broad spectrum of biological applications of these compounds (Dalloul et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-8-[2-(1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-20-10-17(25-16(20)24)6-8-21(9-7-17)15(23)13-4-2-3-5-14(13)22-12-18-11-19-22/h2-5,11-12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZHROTYGGPTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3=CC=CC=C3N4C=NC=N4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)

![4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5524454.png)
![2-{[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]methyl}benzoic acid dihydrochloride](/img/structure/B5524460.png)

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)


![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)